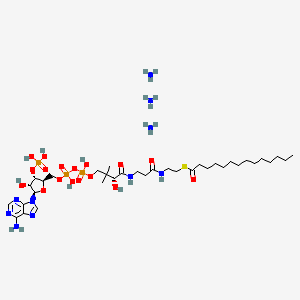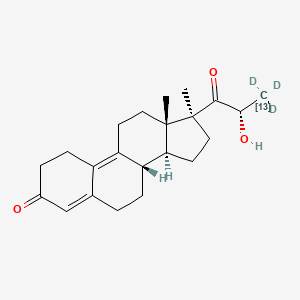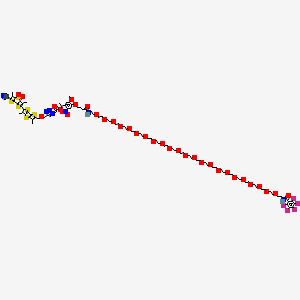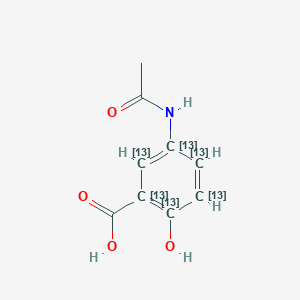
5-acetamido-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetamido-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of benzoic acid, where the benzene ring is substituted with an acetamido group and a hydroxyl group, and it is labeled with carbon-13 isotopes at all six carbon positions in the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives typically involves classic methods of acylation reactions with anhydride or acyl chloride . The process begins with the acylation of a suitable precursor, such as salicylic acid, followed by the introduction of the acetamido group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired isotopic labeling and chemical purity.
化学反应分析
Types of Reactions
5-acetamido-2-hydroxy benzoic acid derivatives undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the acetamido group can produce amines.
科学研究应用
5-acetamido-2-hydroxy benzoic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-acetamido-2-hydroxy benzoic acid derivatives involves their interaction with specific molecular targets, such as cyclooxygenase-2 (COX-2) enzymes . These compounds exhibit anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, thereby reducing the production of pro-inflammatory mediators like prostaglandins. The binding affinity and bioavailability of these derivatives are enhanced by their structural modifications, which improve their selectivity and efficacy.
相似化合物的比较
Similar Compounds
Salicylic Acid: A precursor in the synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives.
Acetaminophen: Another acetamido-substituted compound with analgesic and antipyretic properties.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness
5-acetamido-2-hydroxy benzoic acid derivatives are unique due to their specific substitution pattern and isotopic labeling, which provide distinct advantages in terms of selectivity, bioavailability, and reduced side effects compared to other NSAIDs .
属性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
201.13 g/mol |
IUPAC 名称 |
5-acetamido-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2+1,3+1,4+1,6+1,7+1,8+1 |
InChI 键 |
GEFDRROBUCULOD-BOCFXHSMSA-N |
手性 SMILES |
CC(=O)N[13C]1=[13CH][13C](=[13C]([13CH]=[13CH]1)O)C(=O)O |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


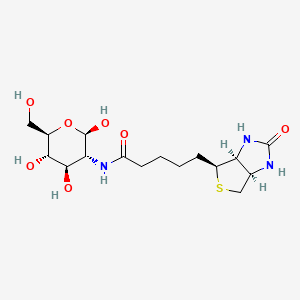
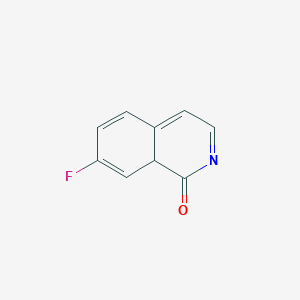
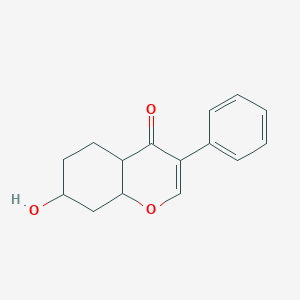
![1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)
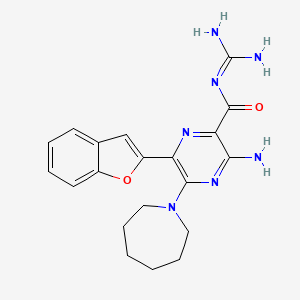
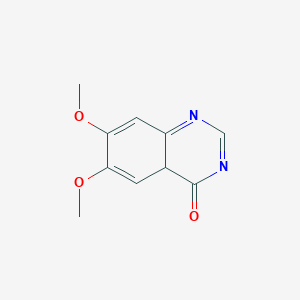
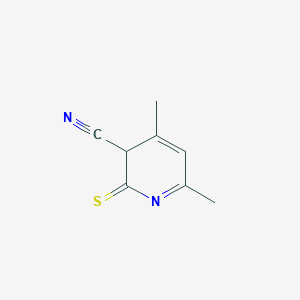
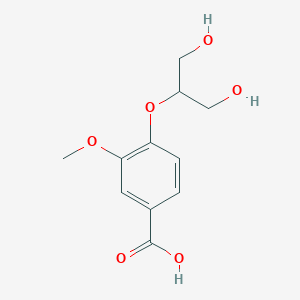
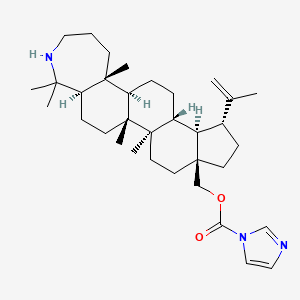
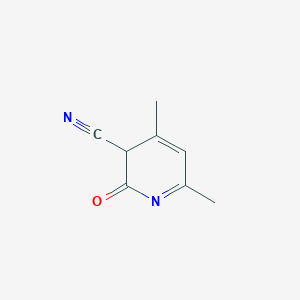
![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)
